molecular formula C18H18O2 B3188997 1-benzyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one CAS No. 263714-29-0

1-benzyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No. B3188997
M. Wt: 266.3 g/mol
InChI Key: SBPRZKDJWZOZNO-UHFFFAOYSA-N
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Patent
US09051280B2

Procedure details

A solution of 1-(1-benzyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)-pyrrolidinium bromide and AcOH (300 mL) in DCM (500 mL), H2O (3000 mL) and MeOH (500 mL) was stirred at reflux for 10 hrs. The aqueous layer was washed with DCM (1000 mL), and the combined organic layers were washed with water, dried over Na2SO4 and concentrated to give crude product, purified by silica gel chromatography to give 1-benzyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one (195 g, yield 53%) as yellow solid.
Name
1-(1-benzyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)-pyrrolidinium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([O:19][CH3:20])[CH:17]=2)[CH2:12][CH2:11][C:10]1=[N+]1CCCC1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CC(O)=[O:28]>C(Cl)Cl.O.CO>[CH2:2]([CH:9]1[C:18]2[C:13](=[CH:14][CH:15]=[C:16]([O:19][CH3:20])[CH:17]=2)[CH2:12][CH2:11][C:10]1=[O:28])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
1-(1-benzyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)-pyrrolidinium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)C1C(CCC2=CC=C(C=C12)OC)=[N+]1CCCC1
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3000 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hrs
Duration
10 h
WASH
Type
WASH
Details
The aqueous layer was washed with DCM (1000 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(CCC2=CC=C(C=C12)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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